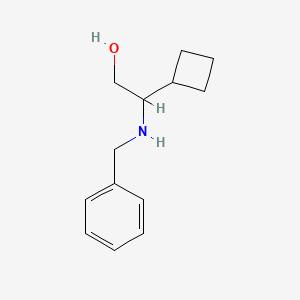

2-(Benzylamino)-2-cyclobutylethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cyclin-Dependent Kinase Inhibitors

Research has shown that compounds similar to 2-(Benzylamino)-2-cyclobutylethan-1-ol, such as olomoucine, can inhibit cyclin-dependent kinases, which are crucial in cell division regulation. This inhibition has the potential to arrest cell proliferation in various tumor cell lines, indicating its utility in developing new antitumor drugs (Havlícek et al., 1997).

Beta-Adrenergic-Stimulating Agents

Conformational analysis of compounds structurally related to this compound has been explored for their potent beta-adrenergic-stimulating activity. Such studies provide insights into the molecular configuration required for beta-2 adrenergic activity, useful for designing drugs targeting cardiovascular conditions (Motohashi & Nishikawa, 1981).

Benzylation of Alcohols

The compound has been implicated in the benzylation of alcohols, a key reaction in organic synthesis. A bench-stable pyridinium salt method demonstrates the conversion of alcohols into benzyl ethers, showcasing the compound's potential in facilitating synthetic pathways for producing complex molecules (Poon & Dudley, 2006).

Aromatic Amide-Based Oligomers

Studies have shown that similar benzylamino compounds can induce folding in linear arylamide oligomers in the presence of specific anions. This property could be leveraged in the design of new materials with unique electronic and optical properties (Xu et al., 2009).

Diastereoselective Cycloadditions

This compound could also be involved in diastereoselective cycloadditions, providing a pathway to synthesize diastereomerically enriched products. This process is crucial for the development of drugs and compounds with specific stereochemical configurations (Ávalos et al., 2000).

Electrophilic Substitution Mechanisms

The compound's derivatives are useful in understanding electrophilic substitution mechanisms, particularly in reactions involving Lewis acids. This knowledge is fundamental in organic synthesis, especially for creating compounds with precise structural features (Genaev et al., 2000).

Propiedades

IUPAC Name |

2-(benzylamino)-2-cyclobutylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-10-13(12-7-4-8-12)14-9-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCGXTFRTIOPQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CO)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2705130.png)

![3-[(2,4-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2705138.png)

![(E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 2-methoxybenzoate](/img/structure/B2705139.png)

![2-Cyano-n-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2705147.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2705152.png)